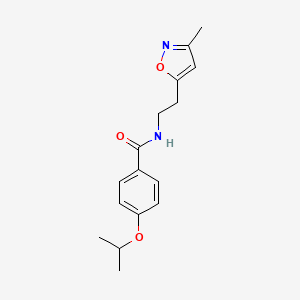![molecular formula C23H21N3O3S B2683462 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895447-78-6](/img/structure/B2683462.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a bicyclic compound that is colorless, solid and has a slight aromatic odor .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a benzimidazole ring, a phenyl group, and a tosylpropanamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Benzimidazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in the formation of complexes with various metals . They can also undergo reactions with different electrophiles due to the electron-rich nature of the benzimidazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzimidazole compounds are typically solid at room temperature and have a slight aromatic odor . They are also known to be stable under normal temperatures and pressures .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Synthetic Pathways and Derivative Compounds : Research has demonstrated the utility of related benzodiazepinic structures in medicinal chemistry, including the synthesis of midazolam derivatives and novel heterocyclic compounds. These derivatives have potential applications in the development of anesthetics and other pharmacologically active molecules (Pozo, Macías, Alonso, & González, 2004).
Catalysis in Organic Synthesis : N-heterocyclic carbene ligands and their derived ruthenium olefin metathesis catalysts have been synthesized for use in macrocyclizations and cross-metathesis reactions. These catalysts are essential for the efficient synthesis of complex molecules, including those with medicinal properties (Bantreil & Nolan, 2011).
Angiotensin II Receptor Antagonists : A series of N-(biphenylylmethyl)imidazoles demonstrated potent antihypertensive effects upon oral administration, showcasing the therapeutic potential of related imidazole derivatives in cardiovascular disease treatment (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).
Organic Synthesis and Chemical Biology
Advanced Synthesis Techniques : The development of efficient copper-catalyzed coupling reactions for aryl halides with imidazoles, facilitated by novel catalytic systems, underscores the importance of these compounds in constructing complex molecules for various biochemical applications (Kiyomori, Marcoux, & Buchwald, 1999).
Anticancer Research : New benzimidazole-based Schiff base copper(II) complexes have been studied for their DNA-binding capabilities, cellular DNA lesion induction, and cytotoxicity against cancer cell lines. These studies highlight the potential of benzimidazole derivatives in the development of chemotherapeutic agents (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Orientations Futures
Given the wide range of biological activities exhibited by benzimidazole derivatives, “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” could be a potential candidate for further study in drug discovery and development . Future research could focus on elucidating its biological activity, mechanism of action, and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-9-11-19(12-10-16)30(28,29)14-13-22(27)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)26-23/h2-12,15H,13-14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNGHGERBZXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)
![N-[2-(azepan-1-yl)-5-morpholin-4-ylsulfonylphenyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide](/img/structure/B2683381.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2683382.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B2683384.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2683387.png)



![3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)
![2-(4-ethoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2683401.png)
